molecular formula C17H25NO4 B8191700 2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester

2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester

Cat. No.: B8191700
M. Wt: 307.4 g/mol
InChI Key: ARDUPFGHACAIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester is an organic compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is characterized by its tert-butyl and tert-butoxycarbonylamino groups attached to a benzoic acid methyl ester core. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester typically involves the esterification of 2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the molecule. This allows for selective functionalization and modification of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butoxycarbonylamino-5-methyl-benzoic acid: This compound has a similar structure but with a methyl group instead of a tert-butyl group.

    2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid: The parent compound without the methyl ester group.

Uniqueness

2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester is unique due to the presence of both tert-butyl and tert-butoxycarbonylamino groups, which provide steric hindrance and influence the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

methyl 5-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)11-8-9-13(12(10-11)14(19)21-7)18-15(20)22-17(4,5)6/h8-10H,1-7H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDUPFGHACAIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.